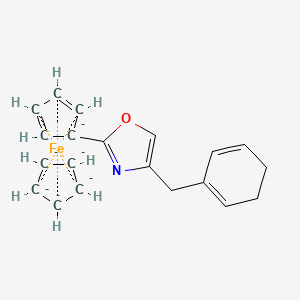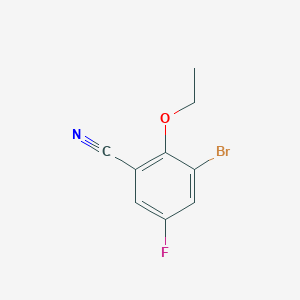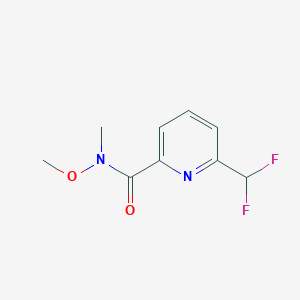
4-(Cyclohexa-1,5-dien-1-ylmethyl)-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclohexa-1,5-dien-1-ylmethyl)-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron is a complex organometallic compound It features a unique structure that includes a cyclohexadiene, cyclopentadiene, and oxazole ring, coordinated with an iron atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexa-1,5-dien-1-ylmethyl)-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron typically involves multi-step organic synthesis techniques. The process begins with the preparation of the cyclohexadiene and cyclopentadiene intermediates, followed by their coupling with the oxazole ring. The final step involves the coordination of these ligands with an iron atom under controlled conditions, often using a reducing agent to facilitate the formation of the iron complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclohexa-1,5-dien-1-ylmethyl)-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Applications De Recherche Scientifique
4-(Cyclohexa-1,5-dien-1-ylmethyl)-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 4-(Cyclohexa-1,5-dien-1-ylmethyl)-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron involves its interaction with molecular targets and pathways. The iron atom plays a crucial role in facilitating electron transfer processes, which are essential for its catalytic activity. The compound’s unique structure allows it to interact with various biological molecules, potentially disrupting cellular processes and leading to its bioactive effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Cyclohexa-1,5-dien-1-yl)-7-{4-[(4S)-4-[4-(cyclohexa-1,5-dien-1-yl)cyclohex-2-en-1-yl]cyclohex-2-en-1-yl]-3,4,4a,8a-tetrahydronaphthalen-1-yl}heptane-2,3-diamine
- 1,3-Cyclohexadiene, 5-(1,5-dimethyl-4-hexenyl)-2-methyl-
Uniqueness
4-(Cyclohexa-1,5-dien-1-ylmethyl)-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron is unique due to its combination of cyclohexadiene, cyclopentadiene, and oxazole rings coordinated with an iron atom. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further distinguish it from similar compounds.
Propriétés
Formule moléculaire |
C20H19FeNO-6 |
|---|---|
Poids moléculaire |
345.2 g/mol |
Nom IUPAC |
4-(cyclohexa-1,5-dien-1-ylmethyl)-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron |
InChI |
InChI=1S/C15H14NO.C5H5.Fe/c1-2-6-12(7-3-1)10-14-11-17-15(16-14)13-8-4-5-9-13;1-2-4-5-3-1;/h2,4-9,11H,1,3,10H2;1-5H;/q-1;-5; |
Clé InChI |
ZMFUNGFJQCTXEG-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C(C=C1)CC2=COC(=N2)[C-]3C=CC=C3.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate](/img/structure/B13911006.png)
![(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13911023.png)



![4-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13911040.png)
![[(Z)-5-bromopent-1-enyl]benzene](/img/structure/B13911043.png)



![Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B13911060.png)

![[1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol](/img/structure/B13911067.png)
![(Z)-5-[4-[2-[Boc-(methyl)amino]ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B13911068.png)
